1-Methylimidazolium sulfobutyrolactone
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Overview
Description
1-Methylimidazolium sulfobutyrolactone is a functionalized ionic liquid with the molecular formula C9H14N2O5S and a molecular weight of 262.28 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by its high thermal stability and solubility in water, which makes it suitable for a range of chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylimidazolium sulfobutyrolactone can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with butane sultone . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or other suitable purification techniques to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazolium sulfobutyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group under specific conditions.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazolium compounds .
Scientific Research Applications
1-Methylimidazolium sulfobutyrolactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-methylimidazolium sulfobutyrolactone exerts its effects involves its interaction with various molecular targets. The imidazolium ring can interact with biological molecules through hydrogen bonding and ionic interactions, influencing the activity of enzymes and other proteins . The sulfonate group can also participate in electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium iodide
Comparison: 1-Methylimidazolium sulfobutyrolactone stands out due to its unique combination of the imidazolium ring and the sulfobutyrolactone group, which imparts distinct properties such as higher thermal stability and enhanced solubility in water compared to its analogs . This makes it particularly useful in applications requiring these specific characteristics.
Properties
IUPAC Name |
butane-1-sulfonate;7-methyl-2-oxa-7-aza-5-azoniabicyclo[2.2.1]hepta-1(6),4-dien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.C4H10O3S/c1-7-3-2-6-4(7)5(8)9-3;1-2-3-4-8(5,6)7/h2H,1H3;2-4H2,1H3,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNZTRKWGDOMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)[O-].CN1C2=C[NH+]=C1C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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